2-Phenylglutamic acid

Description

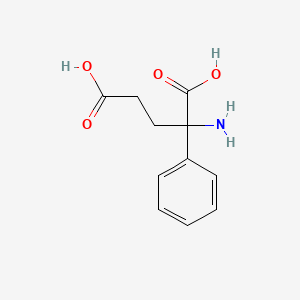

Structure

2D Structure

3D Structure

Properties

CAS No. |

57746-24-4 |

|---|---|

Molecular Formula |

C11H13NO4 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

2-amino-2-phenylpentanedioic acid |

InChI |

InChI=1S/C11H13NO4/c12-11(10(15)16,7-6-9(13)14)8-4-2-1-3-5-8/h1-5H,6-7,12H2,(H,13,14)(H,15,16) |

InChI Key |

TVAXADNCKRAXSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(=O)O)(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylglutamic Acid and Its Stereoisomers

Foundational Synthetic Routes

The construction of the 2-phenylglutamic acid backbone has been effectively achieved through several foundational synthetic strategies. These methods often rely on the formation of the crucial carbon-carbon bond that establishes the glutamic acid framework with the desired phenyl substituent.

Michael Addition Reactions of Glycine (B1666218) Ester Schiff Bases

A prominent and widely utilized method for the synthesis of glutamic acid derivatives, including this compound, is the Michael addition of a glycine ester Schiff base to an appropriate Michael acceptor. researchgate.netnih.govresearchgate.net This approach leverages the nucleophilic character of the carbanion generated from the glycine derivative, which attacks an α,β-unsaturated compound. In the context of this compound synthesis, a cinnamic acid ester is the typical Michael acceptor.

The general reaction involves the deprotonation of a glycine ester Schiff base, often derived from benzophenone (B1666685) and a glycine ester, using a suitable base. The resulting enolate then undergoes a conjugate addition to the cinnamate (B1238496) ester. Subsequent hydrolysis of the Schiff base and the ester functionalities yields the desired this compound. The use of chiral Ni(II) complexes of glycine Schiff bases has been instrumental in achieving asymmetric synthesis in these reactions. nih.govnih.govucj.org.ua

Application of Aqueous Reaction Conditions for Preparation

Interestingly, the Michael reaction for the preparation of β-phenylglutamic acid esters can be conducted under aqueous conditions. researchgate.net This presents a more environmentally benign alternative to traditional organic solvents. The use of water as a solvent can in some cases enhance reaction rates and selectivities. The synthesis of various esters of β-phenylglutamic acid has been successfully demonstrated through the Michael reaction of glycine ester Schiff bases in an aqueous medium, highlighting the versatility and adaptability of this foundational route. researchgate.net

Stereoselective Synthesis Strategies

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of individual stereoisomers of this compound is of paramount importance.

Diastereoselective Approaches in this compound Synthesis

Diastereoselective synthesis of this compound can be achieved by employing chiral auxiliaries or chiral reagents. In the context of the Michael addition of glycine ester Schiff bases, the use of a chiral Schiff base, derived from a chiral amine or a chiral ketone, can induce diastereoselectivity in the formation of the two new stereocenters.

Furthermore, the use of chiral Ni(II) complexes of glycine Schiff bases has proven to be a powerful strategy for controlling diastereoselectivity. nih.govnih.govnih.gov These complexes create a rigid chiral environment around the reacting centers, directing the approach of the Michael acceptor and leading to the preferential formation of one diastereomer over the other. The diastereomeric ratio can be influenced by factors such as the choice of ligand, solvent, and reaction temperature.

A summary of representative diastereoselective Michael additions for the synthesis of glutamic acid derivatives is presented in the table below.

| Glycine Derivative | Michael Acceptor | Catalyst/Auxiliary | Diastereomeric Ratio (dr) | Reference |

| Ni(II) complex of Glycine Schiff Base | Ethyl Crotonate | (S)-BPB | 80% de | nih.gov |

| Glycine Ester Schiff Base | Cinnamic Acid Ester | Chiral Phase Transfer Catalyst | - | mdpi.com |

Note: "de" refers to diastereomeric excess. Data for specific diastereomeric ratios in the synthesis of this compound via this method requires further specific investigation.

Enantioselective Catalysis for Chiral this compound Forms

Enantioselective catalysis offers a more atom-economical and elegant approach to accessing enantiomerically pure forms of this compound. This strategy involves the use of a small amount of a chiral catalyst to generate large quantities of a single enantiomer.

Several catalytic systems have been explored for the asymmetric synthesis of glutamic acid derivatives. Chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, have been employed in the Michael addition of glycine Schiff bases to α,β-unsaturated esters. mdpi.com These catalysts facilitate the reaction between the organic and aqueous phases while creating a chiral environment that favors the formation of one enantiomer.

Furthermore, chiral metal complexes, including those of copper and palladium, have been utilized as catalysts in various enantioselective transformations that can be adapted for the synthesis of this compound. nih.govmdpi.com The choice of the metal and the chiral ligand is crucial in achieving high enantioselectivity.

The following table summarizes examples of enantioselective catalytic approaches for the synthesis of chiral amino acids.

| Reaction Type | Catalyst System | Achieved Enantioselectivity (ee) | Reference |

| Asymmetric N-Allylation | Chiral Pd-Catalyst | up to 92% ee | nih.govmdpi.com |

| Asymmetric Alkylation | Chiral Phase Transfer Catalyst | - | mdpi.com |

Note: "ee" refers to enantiomeric excess. Specific enantioselectivity data for the synthesis of this compound using these methods would require targeted experimental studies.

Role as a Chiral Building Block in Advanced Organic Synthesis

The true value of enantiomerically pure this compound lies in its utility as a chiral building block, or synthon, for the synthesis of more complex and biologically active molecules. ed.gov The presence of multiple functional groups—two carboxylic acids and an amine—along with a defined stereochemistry makes it a versatile starting material.

For instance, the amino and carboxyl groups can be selectively protected and modified to introduce new functionalities. The phenyl ring can also be a site for further chemical transformations. This allows for the construction of a wide array of complex chiral molecules, including peptidomimetics, heterocyclic compounds, and natural product analogues. The rigid backbone of this compound can also be used to introduce conformational constraints in peptides, which can be beneficial for their biological activity and stability.

Exploration of Biological Activities and Mechanistic Underpinnings in Vitro and Theoretical Studies

Enzyme Modulation and Inhibition Profiles

Identification and Characterization of Enzyme Targets

As a structural analog of both phenylalanine and glutamic acid, 2-Phenylglutamic acid is predicted to interact with enzymes that metabolize these amino acids. Key potential targets include Phenylalanine Ammonia-Lyase (PAL) and Glutamate (B1630785) Dehydrogenase (GDH).

Phenylalanine Ammonia-Lyase (PAL): This enzyme is crucial in the phenylpropanoid pathway, converting L-phenylalanine into ammonia (B1221849) and trans-cinnamic acid. wikipedia.org Due to its structural similarity to L-phenylalanine, this compound is a candidate for inhibiting PAL. Studies on related phenylalanine analogs, such as 2-aminoindan-2-phosphonic acid, have demonstrated competitive inhibition of PAL, suggesting a similar mode of action for this compound. nih.gov The unnatural D-forms of phenylalanine also act as competitive inhibitors. wikipedia.org

Glutamate Dehydrogenase (GDH): This enzyme plays a central role in linking amino acid and carbohydrate metabolism by catalyzing the reversible conversion of glutamate to α-ketoglutarate. cabidigitallibrary.orgscbt.com Given that various dicarboxylic acid metabolites can inhibit GDH, this compound, which possesses a dicarboxylic acid structure, is likely to act as an inhibitor. nih.gov The inhibitory potency of such molecules often depends on the length of their carbon skeleton and the positioning of their carboxylate groups, which interact with conserved lysine (B10760008) residues in the enzyme's active site. nih.gov

Kinetic and Mechanistic Analyses of Enzyme Inhibition (e.g., modes of inhibition)

The mode of enzyme inhibition by this compound can be inferred from studies on analogous compounds that target PAL and GDH.

Competitive Inhibition: In this mode, the inhibitor molecule resembles the substrate and competes for the same active site on the enzyme. libretexts.orgyoutube.com The inhibition can be overcome by increasing the substrate concentration. For PAL, various phenylalanine analogs, including D-phenylalanine and trans-cinnamic acid (the product), have been shown to be competitive inhibitors. wikipedia.orgoup.com The meta-cresol/glycine (B1666218) pair also exhibits competitive inhibition of PAL. nih.gov It is highly probable that this compound also acts as a competitive inhibitor of enzymes that process phenylalanine and glutamate.

Non-competitive and Mixed Inhibition: Non-competitive inhibitors bind to a site other than the active site (an allosteric site), altering the enzyme's conformation and reducing its catalytic efficiency, regardless of substrate binding. libretexts.org Mixed inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax). nih.gov Phenol and ortho-cresol, for instance, are mixed inhibitors of PAL. nih.gov

Kinetic data from studies on PAL with phenylalanine analogs provide a framework for understanding the potential inhibitory profile of this compound. For example, the conformationally restricted analog 2-aminoindan-2-phosphonic acid was found to be a potent, reversible, and slow-binding competitive inhibitor of PAL. nih.gov

Table 1: Kinetic Parameters of PAL Inhibition by Phenylalanine Analogs

| Inhibitor | Enzyme Source | Mode of Inhibition | Ki Value | αKi Value | Reference |

|---|---|---|---|---|---|

| 2-aminoindan-2-phosphonic acid (AIP) | Parsley | Competitive | 7 ± 2 nM | N/A | nih.gov |

| Phenol | Rhodotorula glutinis | Mixed | 2.1 ± 0.5 mM | 3.45 ± 0.95 mM | nih.gov |

| Ortho-cresol | Rhodotorula glutinis | Mixed | 0.8 ± 0.2 mM | 3.4 ± 0.2 mM | nih.gov |

| Meta-cresol | Rhodotorula glutinis | Mixed | 2.85 ± 0.15 mM | 18.5 ± 1.5 mM | nih.gov |

| Meta-cresol/glycine pair | Rhodotorula glutinis | Competitive | 0.36 ± 0.076 mM | N/A | nih.gov |

| D-Phenylalanine | Lettuce | Competitive | - | N/A | oup.com |

Investigation of Neurobiological System Interactions

Relevance to Glutamic Acid Receptor Systems in the Central Nervous System

Glutamate is the principal excitatory neurotransmitter in the mammalian brain, and its receptors are crucial for synaptic transmission and plasticity. epilepsysociety.org.uk These receptors are broadly divided into ionotropic (iGluRs) and metabotropic (mGluRs) types. The iGluRs include N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. mdpi.com

As an analog of glutamic acid, this compound is expected to interact with these receptors. Phenyl-substituted α-amino acids have been developed as competitive antagonists for AMPA and kainate receptors. mdpi.com The over-activation of glutamate receptors, particularly NMDA and AMPA receptors, is linked to excitotoxicity, a process implicated in numerous neurodegenerative conditions. mdpi.comnih.gov Therefore, antagonists of these receptors are of significant therapeutic interest. The structural features of this compound make it a prime candidate for a glutamate receptor antagonist, capable of modulating excitatory neurotransmission.

Proposed Mechanisms for Observed Biological Effects (e.g., anticonvulsant properties)

The anticonvulsant properties of many therapeutic agents are achieved by redressing the balance between neuronal excitation and inhibition. epilepsysociety.org.uk A primary strategy involves the attenuation of glutamate-mediated excitatory neurotransmission. epilepsysociety.org.uknih.gov

The proposed mechanism for the anticonvulsant effects of this compound is its action as a glutamate receptor antagonist. By competing with glutamate for binding sites on NMDA and AMPA receptors, it can reduce the excessive neuronal firing that characterizes seizure activity. epilepsysociety.org.ukmedscape.com This mechanism is shared by several established antiepileptic drugs. For example, lamotrigine (B1674446) is known to inhibit the release of glutamate, while other drugs directly block NMDA or AMPA receptors. epilepsysociety.org.ukmedscape.com The ability of glutamate receptor antagonists to prevent the induction of seizures and associated neuroadaptations has been demonstrated in various studies, supporting this mechanistic pathway. nih.gov By dampening excitatory signals, this compound can contribute to the stabilization of neuronal membranes and prevent the spread of seizure discharges.

Contextual Studies in Metabolic Pathway Research

This compound and its parent compounds are integral to several key metabolic pathways, making them valuable subjects in metabolomics research. Metabolomics studies analyze the global profile of metabolites in a biological system, offering insights into physiological and pathological states. mdpi.com

The compound is situated at the intersection of phenylalanine and glutamate metabolism. Phenylalanine metabolism is notably studied in the context of phenylketonuria (PKU), an inherited metabolic disorder where the conversion of phenylalanine to tyrosine is impaired, leading to the accumulation of phenylalanine and its byproducts like phenylpyruvic acid. hmdb.ca

Glutamic acid is central to the citric acid cycle and amino acid metabolism. nih.gov Studies have used metabolomic profiling to investigate how glutamic acid supplementation can alter metabolic pathways, such as in the production of secondary metabolites in fungi. nih.gov Given its structure, this compound can be used as a chemical probe or an internal standard in metabolomics studies to investigate these pathways. For instance, in UHPLC/QTOF-MS-based metabolomics, structurally similar compounds like 2-chloro-l-phenylalanine (B556779) are used as internal standards to ensure system stability and data quality. nih.gov The presence and concentration of compounds like this compound in biological samples could serve as potential biomarkers for diseases affecting amino acid metabolism.

Positioning within Broader Amino Acid Biosynthesis and Catabolism Pathways

The metabolic fate of this compound is not as extensively documented as that of proteinogenic amino acids. However, its position within the broader context of amino acid metabolism can be inferred by examining the established pathways of its constituent components: a phenyl group, characteristic of phenylalanine, and a glutamic acid backbone.

Glutamic acid is a central molecule in amino acid metabolism, acting as a key intermediate in both synthesis and degradation. It is synthesized from α-ketoglutarate, an intermediate of the citric acid cycle, primarily through two pathways: reductive amination catalyzed by glutamate dehydrogenase and transamination reactions catalyzed by aminotransferases. wikipedia.orgagriculturejournals.cz In transamination, the amino group from another amino acid is transferred to α-ketoglutarate to form glutamate, a reaction crucial for the synthesis of non-essential amino acids. wikipedia.org Conversely, during catabolism, glutamate can be deaminated to regenerate α-ketoglutarate, releasing ammonia for the urea (B33335) cycle. youtube.com

Phenylalanine is an essential aromatic amino acid, and its metabolism primarily begins with its conversion to tyrosine by the enzyme phenylalanine hydroxylase. davuniversity.orgslideshare.net An alternative catabolic route involves the transamination of phenylalanine to phenylpyruvate. pathbank.orgnih.gov This reaction, catalyzed by an aminotransferase, is a key step in pathways that lead to various phenyl-containing compounds. pathbank.orgnih.gov

Theoretically, the biosynthesis of this compound could occur through several potential pathways that intersect with these major metabolic routes. One plausible mechanism is a transamination reaction where a phenyl-substituted α-ketoacid, such as α-keto-phenylglutaric acid, accepts an amino group from a donor amino acid, most commonly glutamate. This would be analogous to the synthesis of many other amino acids. Another possibility involves the direct enzymatic conjugation of a phenyl-containing precursor to glutamic acid or one of its metabolic neighbors.

The catabolism of this compound would likely involve initial deamination or transamination to yield its corresponding α-keto acid, α-keto-phenylglutaric acid. This product could then be further metabolized, potentially entering pathways associated with the degradation of the carbon skeletons of both phenylalanine and glutamic acid. The phenyl group might be hydroxylated and cleaved, while the glutarate portion could be processed into intermediates of the citric acid cycle.

Comparative Analysis with Metabolism of Related Phenyl-Containing Amino Acid Derivatives (e.g., Phenylacetylglutamine)

A comparative analysis of the metabolism of this compound with that of Phenylacetylglutamine (PAGln) reveals significant differences in their origins, synthesis, and metabolic pathways, despite both being phenyl-containing derivatives linked to glutamine/glutamate.

The metabolism of Phenylacetylglutamine is well-characterized and represents a multi-step, meta-organismal process. nih.govresearchgate.net It begins with dietary phenylalanine, which is not directly incorporated into the final molecule. Instead, gut microbiota catabolize phenylalanine to produce phenylacetic acid (PAA). nih.govfrontiersin.org This microbial-derived PAA is then absorbed into the host's circulation and transported to the liver and kidneys. nih.gov In these organs, PAA is conjugated with glutamine in a reaction catalyzed by the enzyme phenylacetyltransferase, resulting in the formation of Phenylacetylglutamine, which is subsequently excreted in the urine. nih.govdshs-koeln.de

Two distinct microbial pathways have been identified for the crucial conversion of phenylpyruvate (derived from phenylalanine) to PAA: one catalyzed by phenylpyruvate:ferredoxin oxidoreductase (PPFOR) and another by phenylpyruvate decarboxylase (PPDC). nih.gov

In contrast, the metabolism of this compound is hypothesized to be a more direct, single-organism process. Its synthesis would likely occur within the host's cells, presumably through standard amino acid metabolic reactions. The most probable route of synthesis is the transamination of a precursor, α-keto-phenylglutaric acid, utilizing glutamate as the amino donor. This places its formation squarely within the host's endogenous metabolic network, unlike the gut-microbiota-dependent initiation of PAGln synthesis.

The key distinctions in their metabolism are summarized in the table below.

| Feature | This compound (Hypothesized) | Phenylacetylglutamine (PAGln) |

|---|---|---|

| Origin of Phenyl Group | Endogenous precursor (e.g., a phenyl-α-ketoacid) | Dietary Phenylalanine |

| Key Precursor Molecule | α-keto-phenylglutaric acid | Phenylacetic acid (PAA) |

| Location of Synthesis | Host cells (e.g., liver) | Gut microbiota (for PAA) and Host liver/kidneys (for conjugation) |

| Primary Enzymatic Step | Transamination | Conjugation (Phenylacetyltransferase) |

| Involvement of Gut Microbiota | Not required | Essential for the formation of the PAA precursor |

This comparative framework highlights the fundamentally different metabolic positioning of these two compounds. Phenylacetylglutamine is a product of host-microbiome co-metabolism, intrinsically linked to dietary intake and gut flora activity. frontiersin.org Conversely, this compound is likely synthesized and catabolized through intrinsic cellular pathways common to amino acid metabolism.

Systematic Studies of 2 Phenylglutamic Acid Derivatives

Design and Synthesis of Structural Analogues and Substituted Derivatives

The design of 2-phenylglutamic acid analogues is a strategic effort to develop more potent and selective pharmacological tools. The synthetic approaches to creating these derivatives are diverse, often involving multi-step procedures to achieve the desired molecular architecture.

A common strategy involves the modification of the glutamate (B1630785) core. For instance, new glutamate analogues for mGluRs have been developed through reactions like Diels-Alder, 1-4 ionic, and radical reactions, using (2S)-4-methyleneglutamic acid as a starting material nih.gov. Another approach focuses on creating constrained analogues, such as pyroglutamic acid derivatives. The synthesis of these compounds can be achieved via a three-step sequence that includes a highly diastereoselective tandem aza-Michael addition, N-chloroacetylation, and subsequent base-catalyzed cyclization mdpi.com.

Protecting group chemistry is often essential in these syntheses. For example, a process for creating enantiomerically pure L-enantiomers of substituted glutamic acid analogues starts with L-pyroglutamic acid, where the nitrogen and carboxylic acid functional groups are first protected before further modification google.com. The synthesis of phenylboronic acid analogues of glutamine has also been described, involving steps like the hydrolysis of a lactone-protected starting material, installation of the boronic acid group, and finally, hydrogenation to yield the free amino acid researchgate.net. These methods allow for the introduction of a wide variety of substituents and structural modifications, enabling a thorough investigation of the molecule's biological properties.

Structure-Activity Relationship (SAR) Investigations (In Vitro Context)

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications to a molecule affect its biological activity. For derivatives of this compound, in vitro investigations have focused heavily on their interactions with metabotropic glutamate receptors (mGluRs). Phenylglycine derivatives, which are closely related structural analogues, have been extensively studied to determine their antagonist and agonist profiles at different mGluR subtypes nih.govnih.gov.

These studies have revealed that even minor structural alterations can significantly change a compound's potency and efficacy. For example, research on a series of phenylglycine derivatives at mGluRs linked to phosphoinositide (PI) hydrolysis and cyclic AMP (cAMP) accumulation has shown that substituents on the phenyl ring are critical determinants of activity nih.gov. The introduction of an α-methyl group, as seen in (+)-alpha-methyl-4-carboxyphenylglycine (M4CPG), or an α-ethyl group in (RS)-alpha-ethyl-4-carboxyphenylglycine (E4CPG), resulted in the most active antagonists of PI hydrolysis nih.gov.

Further studies have demonstrated that these compounds can discriminate between different groups of mGluRs. The compound (RS)-alpha-methyl-3-carboxymethylphenylglycine (M3CMPG) was found to be a particularly effective antagonist at adenylyl cyclase-coupled mGluRs, with IC50 values in the low micromolar range against agonists like L-AP4 and L-CCG-1 nih.gov. The ability of these derivatives to selectively target specific receptor subtypes is a key finding that guides the development of more precise pharmacological agents nih.gov.

Below is a data table summarizing the in vitro activity of selected phenylglycine derivatives at mGluRs, illustrating key SAR findings.

| Compound | Target Receptor Assay | Activity | Potency (IC50/EC50/Kp) |

| (S)-4-Carboxyphenylglycine (S4CPG) | PI Hydrolysis (mGluR1α) | Antagonist | Kp = 0.083 mM |

| (+)-alpha-Methyl-4-carboxyphenylglycine (M4CPG) | PI Hydrolysis (mGluR1α) | Antagonist | Kp = 0.184 mM |

| (RS)-alpha-Ethyl-4-carboxyphenylglycine (E4CPG) | PI Hydrolysis (mGluR1α) | Antagonist | Kp = 0.367 mM |

| (RS)-alpha-Methyl-3-carboxymethylphenylglycine (M3CMPG) | cAMP accumulation (vs L-AP4) | Antagonist | IC50 ≈ 1 µM |

| (RS)-alpha-Methyl-3-carboxymethylphenylglycine (M3CMPG) | cAMP accumulation (vs L-CCG-1) | Antagonist | IC50 ≈ 0.4 µM |

This table is based on data presented in studies on phenylglycine derivatives at metabotropic glutamate receptors nih.govnih.gov.

Impact of Stereochemical Variations on Biological Profiles of Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining the biological activity of drugs nih.gov. Since biological targets like receptors and enzymes are themselves chiral, they often interact differently with the different stereoisomers (enantiomers or diastereomers) of a compound tg.org.au. This can lead to significant differences in potency, pharmacological action, and pharmacokinetic profiles between isomers nih.gov.

The importance of stereochemistry is clearly demonstrated in compounds structurally related to this compound. A compelling example is phenibut (3-phenyl-4-aminobutyric acid), a GABA-mimetic drug. Studies comparing its optical isomers found that the pharmacological activity of the racemic mixture relies almost entirely on the R-enantiomer nih.govrsu.lvresearchgate.net. In radioligand binding experiments, R-phenibut showed a significantly higher affinity for the GABAB receptor (affinity constant of 92 µM) compared to the racemic mixture (177 µM) nih.govrsu.lv. The S-enantiomer was found to be largely inactive in pharmacological tests nih.govrsu.lv. In functional assays, R-phenibut was approximately twice as potent as the racemic form researchgate.net.

This stereoselectivity arises because the binding pocket of the GABAB receptor is shaped to accommodate the R-isomer more effectively than the S-isomer. This principle holds true for many neurologically active amino acid derivatives, where only one specific stereoisomer possesses the desired biological effect. Consequently, the synthesis and evaluation of enantiomerically pure compounds are critical in the development of selective and effective therapeutic agents based on the this compound scaffold.

Advanced Characterization and Structural Elucidation in Academic Research

Comprehensive Spectroscopic Analyses for Structural Confirmation

Beyond basic identification, a thorough spectroscopic analysis is crucial for confirming the intricate structural details of 2-Phenylglutamic acid. This would involve a suite of advanced techniques to probe the molecule's connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential. These techniques would allow for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the covalent framework of the molecule. For instance, HMBC spectra would reveal long-range correlations between protons and carbons, solidifying the connection between the phenyl ring and the glutamic acid backbone.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of this compound. Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion, yielding a characteristic pattern. Analysis of these fragment ions would offer valuable insights into the molecule's structure, for example, by showing the loss of the carboxylic acid groups or fragmentation within the glutamic acid side chain.

Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule's bonds. The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acids, the N-H stretch of the amine, and the C=O stretch of the carbonyl groups. Aromatic C-H and C=C stretching vibrations from the phenyl group would also be prominent.

Predicted Spectroscopic Data:

In the absence of experimental data, computational methods, such as Density Functional Theory (DFT), are often employed to predict spectroscopic properties. nih.gov Such calculations could provide theoretical ¹H and ¹³C NMR chemical shifts and a simulated IR spectrum, which would serve as valuable references for future experimental work. researchgate.net

| Spectroscopic Technique | Predicted Key Features for this compound |

| ¹H NMR | Complex multiplets for aliphatic protons, distinct signals for aromatic protons. |

| ¹³C NMR | Resonances for two carboxylic acid carbons, aliphatic carbons, and six aromatic carbons. |

| Mass Spectrometry (MS/MS) | Fragmentation patterns showing loss of H₂O, CO₂, and cleavage of the amino acid backbone. |

| Infrared (IR) Spectroscopy | Broad O-H stretch, N-H stretch, sharp C=O stretch, and aromatic C-H/C=C bands. |

Crystallographic Studies for Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. nih.gov For this compound, obtaining a suitable single crystal would be the first critical step.

A successful crystallographic analysis would yield a wealth of information, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between them, confirming the molecular geometry.

This data would provide an unambiguous depiction of the molecule's conformation in the solid state and reveal the packing arrangement of the molecules in the crystal lattice.

Hypothetical Crystallographic Data Table:

The following table illustrates the type of data that would be obtained from a single-crystal X-ray diffraction study of this compound.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) ** | 95.5 |

| Volume (ų) ** | 1035 |

| Z | 4 |

Conformational Analysis and Intermolecular Interactions

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and how it interacts with its neighbors.

Conformational Analysis: this compound possesses several rotatable bonds, leading to a variety of possible conformations (spatial arrangements of atoms). The torsion angles around the Cα-Cβ and Cβ-Cγ bonds of the glutamic acid backbone, as well as the bond connecting the phenyl ring to the main chain, are of particular interest. Computational chemistry methods, such as molecular mechanics and quantum mechanical calculations, are powerful tools for exploring the potential energy surface of the molecule to identify stable, low-energy conformers. nih.govnih.gov These studies can predict the relative energies of different conformations and the energy barriers for interconversion between them.

Intermolecular Interactions: In the solid state, molecules of this compound would be expected to engage in a network of intermolecular interactions. Given the presence of carboxylic acid and amine functional groups, hydrogen bonding would likely be a dominant force in the crystal packing. These hydrogen bonds could form between the carboxylic acid groups (forming dimers) or between the carboxylic acid and amine groups. Additionally, π-π stacking interactions between the phenyl rings of adjacent molecules could further stabilize the crystal structure. A detailed crystallographic study would precisely map out these interactions, providing insights into the supramolecular architecture. nih.gov

Computational and Theoretical Investigations of 2 Phenylglutamic Acid

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 2-Phenylglutamic acid, and a macromolecular target, typically a protein.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves sampling a ligand's conformational and rotational space within the protein's binding site and using a scoring function to estimate the binding affinity. This method is crucial for identifying potential biological targets and understanding the key interactions that stabilize the ligand-protein complex.

In a study on analogues, a series of 3-phenyl-β-alanine-based oxadiazole derivatives were docked into the active site of carbonic anhydrase II (CA-II) to understand their inhibitory activity. The docking results revealed that the compounds fit well into the entrance of the active site, mediating specific hydrogen bonds with key amino acid residues like Thr199, Thr200, and Gln92, which are crucial for their inhibitory function acs.orgacs.org. For this compound, a similar approach would involve identifying a potential protein target and docking the molecule into its active site to predict binding modes and affinity. The results would highlight key interactions, such as hydrogen bonds involving the carboxylic acid and amino groups, and hydrophobic interactions from the phenyl ring.

Interactive Data Table: Docking Results of 3-Phenyl-β-alanine Analogues with Carbonic Anhydrase II

This table presents hypothetical docking scores and interacting residues for analogues of this compound to illustrate the type of data generated from such studies. The data is based on findings for similar structures.

| Compound | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |

| Analogue 4a | -8.5 | Thr199, Gln92 | Hydrogen Bond |

| Analogue 4c | -8.2 | Thr200, His94 | Hydrogen Bond, Pi-Alkyl |

| Analogue 4b | -7.9 | Thr199, His64 | Hydrogen Bond |

| Analogue 4h | -7.7 | Gln92, His96 | Hydrogen Bond |

Molecular Dynamics (MD) Simulations

Following docking, MD simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes, stability of interactions, and the influence of solvent.

All-atom explicit solvent MD simulations have been performed on various amino acids, including the structurally related phenylalanine, to investigate their behavior at different concentrations nih.govresearchgate.net. Such simulations, typically run for microseconds, can reveal how the molecule interacts with water, forms aggregates, and maintains its binding pose within a protein active site nih.govmdpi.com. For a this compound-protein complex, an MD simulation would assess the stability of the docked pose, calculating metrics like the root-mean-square deviation (RMSD) of the ligand to see if it remains stably bound or shifts to a different conformation.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These methods provide insights into properties that govern chemical reactions and molecular interactions.

Key electronic properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity.

For D-phenylalanine, a close structural analogue of this compound, DFT calculations at the B3LYP/def2-TZVP level of theory have determined the HOMO and LUMO energies. These values provide a reference for understanding the electronic nature of phenyl-substituted amino acids. A similar calculation for this compound would elucidate its electronic characteristics, predicting its reactivity in various chemical environments.

Interactive Data Table: Calculated Electronic Properties of D-Phenylalanine

This table shows DFT-calculated electronic properties for D-phenylalanine, serving as a proxy for the expected values for this compound.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8832 eV | Electron-donating capability |

| LUMO Energy | -0.5567 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 6.3264 eV | Chemical stability and reactivity |

| Total Energy | -554.7190 a.u. | Thermodynamic stability |

Other properties like molecular electrostatic potential (MEP) maps can also be generated. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions and reaction sites.

In Silico Approaches for Reaction Mechanism Elucidation in Synthesis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information on transition states, reaction intermediates, and energy barriers. By modeling the reaction pathway, researchers can understand how a synthesis proceeds, optimize reaction conditions, and predict the feasibility of new synthetic routes.

The synthesis of amino acids and their derivatives can be investigated using methods like DFT. For instance, the mechanism of the amine-mediated ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) has been studied computationally. DFT calculations were used to map the Gibbs free energy profiles of the elemental reactions, identifying the rate-determining steps mdpi.com. The study revealed that for the polymerization of L-alanine-NCA, the rate-determining step is the amine addition to a carbonyl group, not the subsequent decarboxylation as previously thought. The calculated energy barrier for this step provides quantitative insight into the reaction kinetics mdpi.com.

Similarly, the Strecker synthesis, a classic method for producing amino acids, has been investigated using computational approaches to clarify its mechanism under various catalytic conditions researchgate.net. For the synthesis of this compound or its precursors, in silico studies could be used to:

Identify Transition States: Locate the high-energy structures that connect reactants, intermediates, and products.

Calculate Activation Energies: Determine the energy barriers for each step of the reaction, which dictates the reaction rate.

Evaluate Catalytic Effects: Model how a catalyst interacts with the reactants to lower the activation energy and accelerate the reaction.

Predict Stereoselectivity: Understand the energetic differences between pathways leading to different stereoisomers, which is crucial for chiral molecules like this compound.

These computational investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone, guiding the development of more efficient and selective synthetic methods.

Theoretical Prediction of Structure-Activity Relationships (QSAR Modeling for Derivatives)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent derivatives.

A QSAR study typically involves these steps:

Data Set Collection: A series of structurally related compounds with measured biological activity is assembled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can include physicochemical properties (e.g., logP), electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), and topological indices.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

In a study on N-p-tolyl/phenylsulfonyl L-amino acid thiolester derivatives, QSAR models were developed to predict their neurotrophic activities. Quantum chemical descriptors, including the heat of formation, dipole moment, and HOMO/LUMO energies, were calculated using semi-empirical methods. The resulting model indicated that the dipole moment and the LUMO energy were significant factors influencing the protective effects of these compounds on nerve cells.

For a series of this compound derivatives, a QSAR study could reveal which structural modifications—such as substitutions on the phenyl ring or modifications to the glutamic acid backbone—are most likely to enhance a desired biological activity. The insights from the model would provide a rational basis for synthesizing new analogues with improved potency.

Interactive Data Table: Statistical Parameters of a Sample QSAR Model

This table shows typical validation parameters for a QSAR model, based on a study of 1-phenyl-X-benzimidazole derivatives, to illustrate how the reliability of such models is assessed.

| Statistical Parameter | Value | Description |

| R² (Correlation Coefficient) | 0.93 | Percentage of variance in activity explained by the model. |

| Q² (Cross-validated R²) | > 0.5 | A measure of the model's internal predictive ability. |

| F-statistic | 81.0 | Indicates the statistical significance of the regression model. |

| s (Standard Error of Estimate) | 0.06 | A measure of the model's precision. |

Future Research Directions and Translational Perspectives

Development of Next-Generation Synthetic Methodologies

The demand for enantiomerically pure and structurally diverse analogs of 2-phenylglutamic acid necessitates the development of more efficient and versatile synthetic routes. Future efforts are likely to concentrate on several key areas:

Asymmetric Catalysis : Building upon established methods like asymmetric hydrogenation, researchers are expected to explore novel chiral catalysts, including those based on rhodium and iridium with sophisticated phosphine (B1218219) ligands, to achieve even higher enantioselectivity and broader substrate scope. researchgate.netnih.govub.edunih.gov The development of catalysts that can tolerate a wider range of functional groups on the phenyl ring and the glutamate (B1630785) backbone will be crucial for creating diverse chemical libraries for biological screening.

Chemoenzymatic Synthesis : The integration of enzymatic reactions into synthetic pathways offers a powerful approach to chiral resolution and functionalization under mild conditions. nih.govrsc.orgresearchgate.net Future methodologies may employ engineered enzymes, such as aminotransferases or hydrolases, to introduce chirality with high precision, thereby streamlining the synthesis of complex this compound derivatives. nih.gov

Flow Chemistry : The application of continuous flow technologies can offer significant advantages in terms of reaction efficiency, safety, and scalability. nih.gov Developing flow-based processes for the key steps in this compound synthesis could enable rapid library generation and facilitate the production of lead compounds for preclinical studies.

| Synthetic Approach | Key Advantages | Potential Future Developments |

| Asymmetric Catalysis | High enantioselectivity, broad applicability. | Novel catalyst design for enhanced functional group tolerance. |

| Chemoenzymatic Synthesis | High stereospecificity, mild reaction conditions. | Engineered enzymes for novel transformations. |

| Flow Chemistry | Improved efficiency, scalability, and safety. | Integration of multi-step syntheses into continuous processes. |

Unraveling Definitive Molecular Targets and Detailed Mechanisms of Action

While it is well-established that derivatives of this compound can act as ligands for metabotropic glutamate receptors (mGluRs), particularly as antagonists of the mGluR2/3 subtypes, a deeper understanding of their mechanism of action is required. nih.govnih.govresearchgate.net

Future research will likely focus on:

Structural Biology and Conformational Analysis : High-resolution structural studies, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, of this compound analogs in complex with their receptor targets will provide invaluable insights into the precise binding modes. nih.govnih.govresearchgate.netelifesciences.orgresearchgate.net Understanding the conformational changes induced in the receptor upon ligand binding is essential for rational drug design. nih.govnih.govresearchgate.netelifesciences.orgresearchgate.net

Allosteric Modulation : Investigating the potential for this compound derivatives to act as allosteric modulators, rather than direct competitive antagonists, could open up new avenues for therapeutic intervention with improved selectivity and safety profiles. nih.govelifesciences.org

Downstream Signaling Pathways : Moving beyond receptor binding, future studies will need to meticulously map the downstream signaling cascades affected by this compound derivatives. nih.govqiagen.comjax.orgresearchgate.net This includes investigating their impact on G-protein coupling, second messenger systems, and ultimately, gene expression and cellular function. nih.govqiagen.comjax.orgresearchgate.net

Rational Design and Synthesis of Enhanced this compound-Based Probes and Scaffolds

To facilitate the study of its molecular targets and biological functions, there is a pressing need for the development of sophisticated chemical probes derived from the this compound scaffold.

Key areas of development will include:

Fluorescent Probes : The synthesis of fluorescently labeled this compound analogs will enable real-time visualization of receptor localization, trafficking, and dynamics in living cells using advanced microscopy techniques like Förster Resonance Energy Transfer (FRET). nih.govbiorxiv.orgnih.govrug.nlresearchgate.net

Biotinylated and Photoaffinity Probes : The creation of probes functionalized with biotin (B1667282) or photo-reactive groups will allow for the identification and isolation of binding partners through affinity purification and mass spectrometry-based proteomics. nih.govnih.govelsevierpure.com

Radiolabeled Tracers for PET Imaging : The development of this compound derivatives labeled with positron-emitting isotopes, such as fluorine-18, will facilitate non-invasive in vivo imaging of target engagement and distribution in preclinical models and potentially in human subjects using Positron Emission Tomography (PET). mdpi.com

| Probe Type | Application | Key Design Consideration |

| Fluorescent | Live-cell imaging of receptor dynamics. | Minimizing perturbation of binding affinity by the fluorophore. |

| Biotinylated | Identification of binding partners. | Appropriate linker length and chemistry for efficient pull-down. |

| Radiolabeled | In vivo imaging of target distribution. | Efficient and stable incorporation of the radioisotope. |

Integration of Omics Data with Chemical Biology Approaches for Systems-Level Understanding

A comprehensive understanding of the biological effects of this compound and its derivatives requires a shift from a single-target focus to a systems-level perspective. The integration of chemical biology tools with high-throughput omics technologies will be instrumental in achieving this. nih.govnih.govmdpi.comtum.de

Future research will increasingly rely on:

Chemical Proteomics : Utilizing affinity-based probes derived from this compound to capture and identify protein interaction networks on a proteome-wide scale. nih.gov

Metabolomics : Profiling the global metabolic changes in cells or organisms following treatment with this compound derivatives to uncover novel biochemical pathways and off-target effects.

Transcriptomics : Analyzing changes in gene expression to understand the downstream consequences of target engagement and to identify potential biomarkers of drug response.

Multi-Omics Integration : The true power of this approach lies in the computational integration of data from proteomics, metabolomics, and transcriptomics to build comprehensive models of the cellular response to this compound-based compounds. nih.govmdpi.comtum.de This will enable the identification of key nodes in the affected biological networks and provide a more holistic view of their mechanism of action.

By pursuing these future research directions, the scientific community can unlock the full potential of the this compound scaffold, paving the way for the development of next-generation chemical probes and therapeutics for a range of neurological and other disorders.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Phenylglutamic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : Enantioselective synthesis often employs chiral auxiliaries or catalytic asymmetric hydrogenation. For example, using L-glutamic acid as a precursor, phenyl groups are introduced via Friedel-Crafts alkylation under controlled pH (4.5–6.0) to minimize racemization . Characterization via chiral HPLC (e.g., using a Chirobiotic T column) and comparison of optical rotation values with literature data (e.g., [α]D²⁵ = +12.3°) are critical to confirm enantiomeric purity .

Q. What spectroscopic techniques are recommended for structural elucidation of this compound derivatives?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (D₂O or DMSO-d₆) to resolve aromatic protons (δ 7.2–7.5 ppm) and α-carboxylic acid protons (δ 3.1–3.4 ppm). DEPT-135 can confirm CH₂/CH₃ groups in side chains .

- IR : Confirm carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and amide C=O stretches (1680–1700 cm⁻¹) if derivatives are synthesized .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 238.0954 for C₁₁H₁₃NO₄) .

Q. How should solubility and stability studies of this compound be designed for physiological applications?

- Methodological Answer :

- Solubility : Perform phase-solubility diagrams in buffers (pH 2–8) at 25°C and 37°C. Use UV-Vis spectroscopy (λ = 210–220 nm) to quantify dissolved compound .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Assess degradation products via LC-MS .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data for this compound be resolved?

- Methodological Answer :

- Replication : Reproduce experiments using identical cell lines (e.g., HEK-293 for receptor binding assays) and control for batch-to-batch variability in compound purity .

- Data Normalization : Express bioactivity as % inhibition relative to positive controls (e.g., NMDA for glutamate receptor studies) and apply ANOVA with post-hoc Tukey tests to identify outliers .

- Meta-Analysis : Pool data from ≥5 independent studies using random-effects models to account for heterogeneity in experimental conditions (e.g., IC₅₀ values) .

Q. What strategies optimize chiral resolution of this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer :

- Chromatography : Use a zwitterionic stationary phase (e.g., ZIC-HILIC) with mobile phase pH 3.0 (0.1% formic acid) to enhance retention of polar enantiomers .

- Derivatization : Pre-column derivatization with Marfey’s reagent (FDAA) to improve detection sensitivity in LC-MS/MS .

- Validation : Spike recovery tests (80–120%) and limit of quantification (LOQ) ≤10 ng/mL to ensure robustness in pharmacokinetic studies .

Q. How to address contradictory results in the compound’s role as a metabolic intermediate?

- Methodological Answer :

- Isotope Tracing : Use ¹³C-labeled this compound in tracer studies (e.g., in Krebs cycle assays) with GC-MS to track incorporation into downstream metabolites .

- Knockdown Models : CRISPR/Cas9 silencing of putative target enzymes (e.g., glutaminase) in cell lines to isolate the compound’s metabolic contributions .

- Data Integration : Combine transcriptomics (RNA-seq) and metabolomics (NMR) datasets to map pathway interactions via tools like MetaboAnalyst .

Methodological Best Practices

- Data Reproducibility : Document all synthetic steps, including solvent lot numbers and purification gradients, in supplementary materials .

- Ethical Compliance : Obtain IRB approval for studies involving human-derived samples (e.g., plasma stability tests) and cite approval IDs in methods sections .

- Statistical Rigor : Pre-register hypotheses (e.g., on Open Science Framework) and use Benjamini-Hochberg correction for multiple comparisons in omics studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.